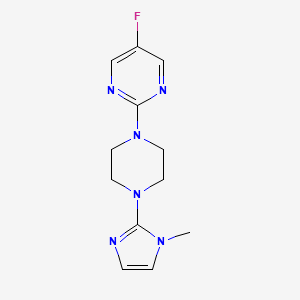

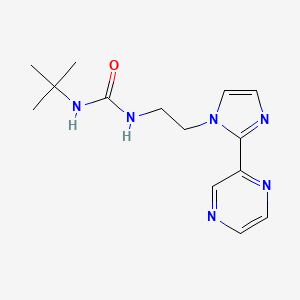

5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications

Mechanism-Based Inactivation of Cytochrome P450 Enzymes

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine, a compound closely related to the specified chemical structure, has been studied for its potent mechanism-based inactivation of human cytochrome P450 2D6. It displays type I binding spectra, indicating potent inactivation that is not prevented by the addition of exogenous nucleophiles. Metabolism studies with CYP2C9 and CYP2C19, alongside modeling studies with CYP2D6, have provided insights into the metabolic pathway leading to CYP2D6 inactivation, revealing the phenyl group on the imidazole ring as a site of oxidation by CYP2D6 and potential roles of various active site residues in the oxidation and inactivation processes (Nagy et al., 2011).

Inhibition and Molecular Modeling of CYP2D6

Further research on 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine and similar compounds has contributed to understanding the inhibition of CYP2D6, a key enzyme involved in the metabolism of approximately 25% of pharmaceutical drugs. Through molecular modeling experiments, key interactions and the potency of inhibition were elucidated, providing valuable insights for the development of safer and more effective pharmaceuticals by avoiding adverse drug interactions caused by CYP2D6 inactivation (Livezey et al., 2012).

Novel Heterocyclic Compounds Synthesis

Research into fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, through Michael addition/intramolecular cyclization reactions, showcases the versatility of pyrimidine derivatives in synthesizing novel heterocyclic compounds. These developments hold potential for future applications in material science and pharmaceutical chemistry, underscoring the synthetic utility of pyrimidine and its derivatives in creating complex molecular architectures (Jismy et al., 2019).

Dopamine and Serotonin Receptor Antagonists

Compounds structurally related to 5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine have been identified as potent dopamine D-2 and serotonin 5-HT2 receptor antagonists. This class of compounds demonstrates significant potential in the development of new treatments for psychiatric disorders, offering insights into the structural requirements for receptor affinity and antagonistic activity (Perregaard et al., 1992).

Anticonvulsant Activity

The synthesis and evaluation of pyrimidine derivatives for anticonvulsant activity further highlight the therapeutic potential of this chemical class. Studies indicate that modifications to the imidazole ring of pyrimidine analogues can lead to variations in anti-MES (maximal electroshock-induced seizures) activity, providing a foundation for the development of new anticonvulsant drugs (Kelley et al., 1995).

Mechanism of Action

Target of Action

The compound “5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine” is a derivative of imidazole . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have various molecular and cellular effects depending on its specific targets and mode of action.

Future Directions

properties

IUPAC Name |

5-fluoro-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN6/c1-17-3-2-14-12(17)19-6-4-18(5-7-19)11-15-8-10(13)9-16-11/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQNCPKSAIFQRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C3=NC=C(C=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)

![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)

amine hydrochloride](/img/structure/B2397789.png)

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)

![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)